molecular formula C27H36N4O5S B1574218 CPI-169

CPI-169

Número de catálogo B1574218
Peso molecular: 528.66
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CPI-169 R-enantiomer is the R enantiomer of this compound, which is a novel and potent EZH2 inhibitor with IC50 <1 nM(inhibition of the catalytic activity of PRC2);  decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines.  in vitro: this compound, a representative compound from that effort, inhibits the catalytic activity of PRC2 with an IC50 of < 1nM, decreases cellular levels of H3K27me3 with an EC50 of 70 nM, and triggers cell cycle arrest and apoptosis in a variety of cell lines. Importantly, compound treatment triggers a sequence of downstream functional consequences of EZH2 inhibition whereby apoptosis is not induced before ten days of continuous target engagement .  in vivo: Administered subcutaneously at 200 mpk twice daily (BID), this compound is well tolerated in mice with no observed toxic effect or body weight loss. In the present study we show that this compound treatment led to tumor growth inhibition (TGI) of an EZH2 mutant KARPAS-422 DLBCL xenograft. The TGI is proportional to the dose administered and to the reduction of the pharmacodynamic marker H3K27me3. The highest dose, 200 mpk, BID led to complete tumor regression. Since CHOP (cyclophosphamide, doxorubicin, vincristine and prednisone) is the standard treatment of advanced DLBCL, we were interested in combining a suboptimal dose of this compound (100 mpk, BID) with a single dose of CHOP in the KARPAS-422 model. After a week of combinatorial treatment the tumors rapidly regressed and became unpalpable. Four weeks after the last dose only a single mouse presented a palpable tumor.

Aplicaciones Científicas De Investigación

1. Improving Positive Attitude Towards Science

A study by Sunarti et al. (2018) focused on the CPI model (Construction, Production, and Implementation) to enhance scientific literacy and a positive attitude towards science in pre-service physics teachers. This model, comprising four phases including motivation, construction, production, and evaluation, showed a significant increase in positive attitudes towards science.

2. Comparative Effectiveness Research

Horn and Gassaway (2007) described a practice-based evidence for clinical practice improvement (PBE-CPI) methodology. This comprehensive approach incorporates natural variation within data from routine clinical practice to determine the effectiveness of various treatments, offering a more pragmatic approach compared to randomized controlled trials.

3. Use in Law Enforcement Officer Selection

Research by Hargrave and Hiatt (1989) demonstrated the effectiveness of the California Psychological Inventory (CPI) in law enforcement officer selection. Officers with better CPI profiles were found to be more suited for law enforcement roles.

4. Observational Studies in Rehabilitation Research

A commentary by Horn et al. (2005) compared randomized controlled trials (RCTs) and CPI study designs in rehabilitation research. They introduced the concept of CPI studies, which focus on defining and characterizing the 'black box' of clinical practice, thereby uncovering best practices more quickly.

5. Application in Consumer Price Index Prediction

The study by Luo and Huang (2012) introduced a prediction method based on combinatorial and optimal networks for the Consumer Price Index (CPI), demonstrating better prediction accuracy compared to single-method approaches.

6. Crisis Prevention Intervention Techniques

Jambunathan and Bellaire (1996) evaluated the effectiveness of crisis prevention intervention (CPI) techniques in resolving crises in healthcare settings. Their findings indicate that these techniques were effective in averting crises in a majority of the observed episodes.

Propiedades

Fórmula molecular

C27H36N4O5S

Peso molecular

528.66

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.